molecular formula C18H22ClNO2 B1530934 4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride CAS No. 528861-51-0

4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride

Cat. No.: B1530934
CAS No.: 528861-51-0
M. Wt: 319.8 g/mol
InChI Key: MADDTOBRXDDMAP-UHFFFAOYSA-N
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Description

4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride is an organic compound, primarily known for its uses in various scientific research fields. This compound is a derivative of piperidine and features both benzyloxy and phenoxy functional groups attached to its structure, making it a subject of interest due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride typically involves a multi-step chemical process. A common synthetic route begins with the preparation of 4-(Benzyloxy)phenol, which is then reacted with piperidine under suitable conditions to form the target compound. Reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more streamlined processes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Industrial methods also prioritize the scalability and economic feasibility of the synthesis.

Types of Reactions it Undergoes:

  • Oxidation: this compound can undergo oxidation reactions, which may affect the benzyloxy or phenoxy groups.

  • Reduction: It can be reduced under specific conditions to modify its functional groups.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide or other mild oxidizing agents.

  • Reduction: Sodium borohydride or other reducing agents.

  • Substitution: Halogenated reagents in the presence of a base.

Major Products Formed:

  • Oxidation and reduction of the benzyloxy group can yield phenolic or benzylic alcohol derivatives.

  • Substitution reactions can produce a wide range of derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry: 4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride is valuable in organic synthesis for constructing complex molecules. It's used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Biology: The compound's interactions with biological molecules make it useful in biochemistry studies. It can be utilized to explore enzyme mechanisms and protein-ligand interactions.

Medicine: Research into its potential therapeutic effects is ongoing. It has been studied for its potential use as a ligand in drug design, particularly in targeting central nervous system receptors.

Industry: Beyond research, this compound can be used in the development of new materials and chemical products due to its versatile chemical properties.

Mechanism of Action

The mechanism by which 4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride exerts its effects depends on its interaction with specific molecular targets. Its structure allows it to bind to various receptors or enzymes, influencing their activity. This binding can modulate biochemical pathways and physiological processes, making it a compound of interest in medicinal chemistry.

Comparison with Similar Compounds

  • 4-Phenoxypiperidine

  • Benzyloxyphenyl derivatives

  • Piperidine-based compounds

Comparison and Uniqueness: Compared to other compounds, 4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride stands out due to its dual functional groups. This unique structure allows it to participate in a broader range of chemical reactions and interact with various molecular targets, enhancing its versatility in scientific research.

This comprehensive overview provides a solid foundation for understanding this compound and its significance in multiple fields. Whether for chemistry, biology, medicine, or industrial applications, this compound continues to be a valuable subject of study.

Properties

IUPAC Name

4-(4-phenylmethoxyphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2.ClH/c1-2-4-15(5-3-1)14-20-16-6-8-17(9-7-16)21-18-10-12-19-13-11-18;/h1-9,18-19H,10-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADDTOBRXDDMAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=C(C=C2)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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